molecular formula C7H11ClO B1628660 3,3-Dimethylcyclobutane-1-carbonyl chloride CAS No. 34970-21-3

3,3-Dimethylcyclobutane-1-carbonyl chloride

Cat. No.: B1628660
CAS No.: 34970-21-3
M. Wt: 146.61 g/mol
InChI Key: RWYUYQNLLRYULD-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C₇H₁₁ClO. It belongs to the class of carbonyl chlorides and is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a carbonyl chloride group at the 1-position . This compound is used in various chemical synthesis processes due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcyclobutane-1-carbonyl chloride typically involves the chlorination of 3,3-Dimethylcyclobutanone. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents under anhydrous conditions . The reaction proceeds as follows:

3,3-Dimethylcyclobutanone+SOCl23,3-Dimethylcyclobutane-1-carbonyl chloride+SO2+HCl\text{3,3-Dimethylcyclobutanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,3-Dimethylcyclobutanone+SOCl2​→3,3-Dimethylcyclobutane-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat management and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The compound can be reduced to 3,3-Dimethylcyclobutanol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-Dimethylcyclobutanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Hydrolysis: Water or aqueous base (e.g., NaOH) under mild conditions.

Major Products:

Scientific Research Applications

3,3-Dimethylcyclobutane-1-carbonyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclobutane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    Cyclobutanecarbonyl chloride: Lacks the methyl substitutions at the 3-position.

    3-Methylcyclobutane-1-carbonyl chloride: Has only one methyl group at the 3-position.

    Cyclopropanecarbonyl chloride: Contains a cyclopropane ring instead of a cyclobutane ring.

Uniqueness: 3,3-Dimethylcyclobutane-1-carbonyl chloride is unique due to the presence of two methyl groups at the 3-position, which imparts steric hindrance and influences its reactivity and stability. This structural feature distinguishes it from other carbonyl chlorides and affects its behavior in chemical reactions .

Properties

IUPAC Name

3,3-dimethylcyclobutane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYUYQNLLRYULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608456
Record name 3,3-Dimethylcyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34970-21-3
Record name 3,3-Dimethylcyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,3-Dimethyl-cyclobutanecarboxylic acid (Parkway Scientific, New York, N.Y., USA) (500 mg, 3.90 mmol) was dissolved in dichloromethane (3 mL) and oxalyl chloride (1.02 mL, 11.7 mmol) was added. The solution was stirred at room temperature for 4 h before concentrating in vacuo to provide 3,3-dimethylcyclobutanecarbonyl chloride which was carried on without purification. 1H NMR (400 MHz, CDCl3) δ 3.49 (quin, J=8.9 Hz, 1H) 2.27-2.15 (m, 2H) 2.14-2.06 (m, 2H) 1.18 (s, 3H) 1.12 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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